Glycyl-L-valyl-L-serylglycyl-L-serine

Description

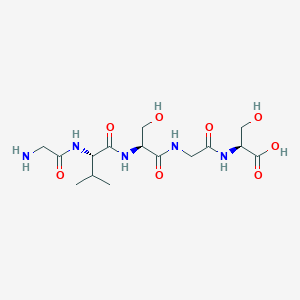

Glycyl-L-valyl-L-serylglycyl-L-serine is a synthetic pentapeptide with the sequence Gly-Val-Ser-Gly-Ser. Its molecular formula is C₁₅H₂₇N₅O₈, and its molecular weight is 405.41 g/mol (calculated based on amino acid composition and peptide bond formation). The peptide contains valine (Val), a hydrophobic branched-chain amino acid, and serine (Ser), a polar hydroxyl-containing residue, which collectively influence its solubility and stability.

Properties

CAS No. |

596112-02-6 |

|---|---|

Molecular Formula |

C15H27N5O8 |

Molecular Weight |

405.40 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C15H27N5O8/c1-7(2)12(20-10(23)3-16)14(26)19-8(5-21)13(25)17-4-11(24)18-9(6-22)15(27)28/h7-9,12,21-22H,3-6,16H2,1-2H3,(H,17,25)(H,18,24)(H,19,26)(H,20,23)(H,27,28)/t8-,9-,12-/m0/s1 |

InChI Key |

QVJBZHDRZZFWAX-AUTRQRHGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-serylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, valine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated for the remaining amino acids (serine, glycine, and serine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-serylglycyl-L-serine can undergo various chemical reactions, including:

Oxidation: The serine residues can be oxidized to form serine derivatives.

Reduction: Reduction reactions can modify the peptide’s functional groups.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives with altered properties.

Scientific Research Applications

Biochemical Research

Protein Interaction Studies

Glycyl-L-valyl-L-serylglycyl-L-serine has been utilized to investigate protein-protein interactions. Its structure allows it to mimic natural peptides, facilitating the study of binding affinities and interaction dynamics in cellular environments. For example, studies have shown that peptides with similar sequences can modulate the activity of enzymes and receptors by acting as competitive inhibitors or activators.

Structural Biology

In structural biology, this peptide can serve as a model for understanding the conformational changes in proteins. The ability to synthesize variants of this compound enables researchers to explore how different amino acid substitutions affect protein folding and stability. This is critical for drug design, where understanding the structure-activity relationship is essential.

Pharmacological Applications

Therapeutic Potential

this compound has been investigated for its potential therapeutic roles, particularly in cancer treatment. Its ability to modulate immune responses makes it a candidate for developing immunotherapeutic agents. Research indicates that peptides can enhance the efficacy of existing therapies by targeting specific pathways involved in tumor growth and metastasis.

Drug Delivery Systems

The peptide's properties have also been explored in drug delivery systems. By conjugating this compound with various drugs, researchers aim to improve the pharmacokinetics and biodistribution of therapeutic agents. This approach has shown promise in enhancing the targeted delivery of chemotherapeutic drugs to tumor sites while minimizing systemic toxicity.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1: Peptide-Mediated Drug Delivery | Evaluate the efficacy of this compound as a drug carrier | Demonstrated increased uptake of doxorubicin in cancer cells when conjugated with the peptide, leading to enhanced cytotoxicity. |

| Study 2: Immune Modulation | Investigate the immunomodulatory effects of the peptide | Showed that this compound can enhance T-cell activation and proliferation in vitro, suggesting potential use in cancer immunotherapy. |

| Study 3: Protein Interaction Analysis | Assess binding interactions with receptor proteins | Identified specific binding sites and affinities, providing insights into mechanisms of action for therapeutic applications. |

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-serylglycyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Glycyl-L-valyl-L-serylglycyl-L-serine with structurally related peptides from the evidence:

Key Observations :

- The target pentapeptide is larger and more complex than dipeptides (e.g., Glycyl-L-valine ) and tetrapeptides (e.g., Glycyl-L-serylglycyl-L-serine ).

- The presence of valine introduces hydrophobicity, while serine enhances hydrophilicity, creating a balance in solubility.

- Longer peptides like the nonapeptide in exhibit significantly higher molecular weights (>800 g/mol), which may reduce membrane permeability compared to smaller analogs.

Physicochemical Properties

Solubility :

- The target peptide’s solubility is influenced by its mixed hydrophobic (Val) and hydrophilic (Ser) residues. Similar peptides like Glycyl-L-serylglycyl-L-serine (with three Ser residues) are likely more water-soluble than the target due to increased polarity.

- Dipeptides like Glycyl-L-valine are typically soluble in polar solvents but may require acidic/basic conditions for dissolution.

Stability :

Stability and Handling Considerations

- Storage: Short peptides (e.g., Glycyl-L-valine ) are stable at refrigeration temperatures, while longer chains (e.g., the nonapeptide in ) may require lyophilization or cryogenic storage. Avoid exposure to strong oxidizers, as recommended for Glycyl-L-valine .

- Handling: Use personal protective equipment (PPE) such as gloves and goggles, as advised for peptide handling in . No specific flammability data are available for the target, but similar compounds are non-flammable .

Biological Activity

Glycyl-L-valyl-L-serylglycyl-L-serine is a peptide composed of five amino acids: glycine, valine, serine, glycine, and serine. This compound has garnered interest due to its potential biological activities, particularly in the context of metabolic pathways, neuroprotection, and therapeutic applications. The following sections explore the biological activity of this peptide, supported by relevant research findings and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Peptides like this can modulate the activity of enzymes or receptors by binding to their active or allosteric sites, influencing various biochemical pathways. For instance, serine, a key component of this peptide, plays a critical role in neurotransmission and metabolism. It acts as a precursor for important neurotransmitters and is involved in several metabolic pathways that regulate cellular functions .

Biological Functions

1. Neurotransmission:

Serine is essential for the synthesis of glycine and D-serine, both of which are co-agonists for the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity and memory function. Research indicates that L-serine supplementation can enhance neuronal health by promoting neurite outgrowth and synaptic connectivity .

2. Metabolic Regulation:

this compound may influence metabolic pathways related to liver function and glucose metabolism. Studies have shown that serine can affect hepatic metabolism, particularly in non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH). Supplementation with serine has been linked to reduced hepatic fat accumulation and improved liver function markers in animal models .

Case Studies

Case Study 1: Serine Supplementation in Liver Disease

A clinical trial investigated the effects of oral serine supplementation on patients with NAFLD. Participants receiving serine showed a significant reduction in liver fat content as assessed by imaging techniques, alongside decreased serum markers of fibrosis . This suggests that this compound may have therapeutic potential for liver-related disorders.

Case Study 2: Neuroprotective Effects

In a study examining the neuroprotective effects of serine in animal models, researchers found that L-serine administration improved cognitive functions and reduced markers of neuroinflammation. The results indicate that serine may play a protective role against neurodegenerative conditions by enhancing synaptic function and reducing oxidative stress .

Research Findings

A summary of significant research findings related to this compound is presented below:

| Study | Findings | Implications |

|---|---|---|

| Mardinoglu et al., 2017 | Serine supplementation reduced hepatic fat in NAFLD models | Potential treatment for liver diseases |

| Sim et al., 2015 | Positive effects on liver function markers in rodent models | Supports use in metabolic disorders |

| HAL et al., 2024 | L-serine promotes neurite growth and synaptic plasticity | Implications for neurodegenerative disease therapies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.